molecular formula C12H8N2O4 B3331746 [3,3'-Bipyridine]-5,5'-dicarboxylic acid CAS No. 856796-87-7

[3,3'-Bipyridine]-5,5'-dicarboxylic acid

Cat. No. B3331746
CAS RN: 856796-87-7
M. Wt: 244.20 g/mol
InChI Key: BDDJIOVNODRVCG-UHFFFAOYSA-N
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Description

“[3,3’-Bipyridine]-5,5’-dicarboxylic acid” is a derivative of bipyridine, which is a family of organic compounds consisting of two pyridyl rings . Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .


Molecular Structure Analysis

Bipyridine compounds strongly coordinate with metal centers, which can decrease catalytic activity . The molecular structure of bipyridine derivatives is crucial in their applications, influencing their properties and reactivity .


Chemical Reactions Analysis

Bipyridine derivatives can participate in various chemical reactions, including electron transfer reactions. For instance, Fe (NN) 33+ oxidation of amino acids containing thiol and thioether moiety has been studied .


Physical And Chemical Properties Analysis

Bipyridine derivatives share the physical and chemical properties of bipyridines, which are colorless solids, soluble in organic solvents and slightly soluble in water . They have distinctive optical properties, which are of interest for analysis .

Scientific Research Applications

Synthesis and Functionalization

Bipyridines, including [3,3’-Bipyridine]-5,5’-dicarboxylic acid, are important heterocycles that have two pyridines directly linked together . They are known for their excellent ligand properties in coordination chemistry, impacting many fields including catalysis and material chemistry . The nitrogen atoms of bipyridines can interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .

Chirality and Atropisomery

Another important aspect of bipyridine chemistry is the possibility of introducing chirality through ring functionalization or restricted rotation (atropisomery), thus increasing their importance in asymmetry-based applications .

Electrochemical Properties

The quaternization of nitrogens in 4,4’-bipyridines generates viologens, which are known for their good electrochemical properties . This makes them useful in a variety of applications, including energy storage and conversion .

Covalent Organic Frameworks (COFs)

Bipyridine-based compounds, including [3,3’-Bipyridine]-5,5’-dicarboxylic acid, can be used in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of extended crystalline organic materials that possess unique architectures with high surface areas and tunable pore sizes . They have been applied as promising materials in diverse areas such as separation and purification, sensing, and catalysis .

Electrodes and Membranes for Fuel Cells

COF-based materials, including those derived from bipyridines, have been used for electrochemical applications, including electrodes and membranes for fuel cells .

Supercapacitors and Batteries

Bipyridine-based COFs have also been used in the design and synthesis of materials for supercapacitors and batteries . Their high surface area and tunable pore sizes make them ideal for these applications .

Sensing Applications

The unique properties of bipyridines, including their ability to form supramolecular structures, make them useful in sensing applications .

Catalysis

Bipyridines are known for their excellent ligand properties in coordination chemistry, which makes them useful in various catalysis applications .

Mechanism of Action

The mechanism of action of bipyridine derivatives often involves their strong coordination with metal centers. This property is utilized in various applications, such as in the manufacture of certain drugs .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling bipyridine derivatives. This includes wearing appropriate personal protective equipment, avoiding inhalation or contact with skin or eyes, and ensuring proper ventilation .

Future Directions

Bipyridine derivatives have potential applications in various fields, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Future research may focus on developing new synthesis methods and exploring new applications of these compounds .

properties

IUPAC Name

5-(5-carboxypyridin-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)9-1-7(3-13-5-9)8-2-10(12(17)18)6-14-4-8/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDJIOVNODRVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275070
Record name [3,3′-Bipyridine]-5,5′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3'-Bipyridine]-5,5'-dicarboxylic acid

CAS RN

856796-87-7
Record name [3,3′-Bipyridine]-5,5′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856796-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,3′-Bipyridine]-5,5′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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